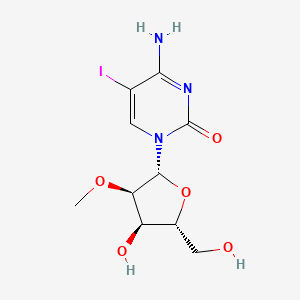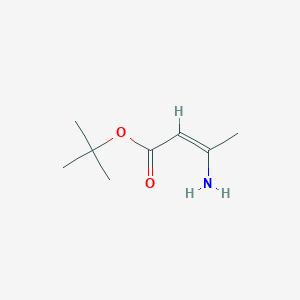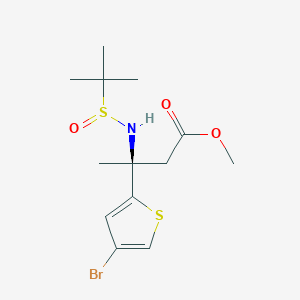
(S)-Methyl3-(4-bromothiophen-2-yl)-3-((R)-1,1-dimethylethylsulfinamido)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Methyl 3-(4-bromothiophen-2-yl)-3-(®-1,1-dimethylethylsulfinamido)butanoate is a complex organic compound characterized by its unique structural features. This compound contains a bromothiophene moiety, a sulfinamide group, and a butanoate ester, making it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-(4-bromothiophen-2-yl)-3-(®-1,1-dimethylethylsulfinamido)butanoate typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Bromothiophene Moiety: This can be achieved through bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Introduction of the Sulfinamide Group: The sulfinamide group can be introduced via a reaction between a suitable amine and a sulfinyl chloride.
Esterification: The final step involves esterification to form the butanoate ester, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(S)-Methyl 3-(4-bromothiophen-2-yl)-3-(®-1,1-dimethylethylsulfinamido)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mCPBA
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromine position.
科学研究应用
(S)-Methyl 3-(4-bromothiophen-2-yl)-3-(®-1,1-dimethylethylsulfinamido)butanoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (S)-Methyl 3-(4-bromothiophen-2-yl)-3-(®-1,1-dimethylethylsulfinamido)butanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
相似化合物的比较
Similar Compounds
- (S)-Methyl 3-(4-chlorothiophen-2-yl)-3-(®-1,1-dimethylethylsulfinamido)butanoate
- (S)-Methyl 3-(4-fluorothiophen-2-yl)-3-(®-1,1-dimethylethylsulfinamido)butanoate
Uniqueness
The uniqueness of (S)-Methyl 3-(4-bromothiophen-2-yl)-3-(®-1,1-dimethylethylsulfinamido)butanoate lies in its specific bromothiophene moiety, which imparts distinct chemical and biological properties compared to its chlorinated or fluorinated analogs. This makes it a valuable compound for targeted research and applications.
属性
分子式 |
C13H20BrNO3S2 |
|---|---|
分子量 |
382.3 g/mol |
IUPAC 名称 |
methyl (3S)-3-(4-bromothiophen-2-yl)-3-(tert-butylsulfinylamino)butanoate |
InChI |
InChI=1S/C13H20BrNO3S2/c1-12(2,3)20(17)15-13(4,7-11(16)18-5)10-6-9(14)8-19-10/h6,8,15H,7H2,1-5H3/t13-,20?/m0/s1 |
InChI 键 |
OZXWDHJWUUVVFL-SZQRVLIRSA-N |
手性 SMILES |
C[C@](CC(=O)OC)(C1=CC(=CS1)Br)NS(=O)C(C)(C)C |
规范 SMILES |
CC(C)(C)S(=O)NC(C)(CC(=O)OC)C1=CC(=CS1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


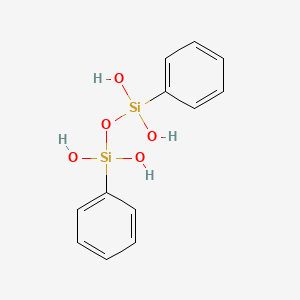
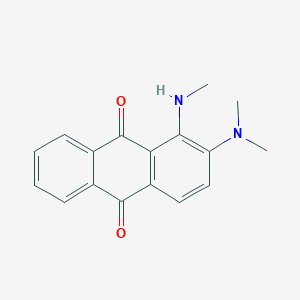
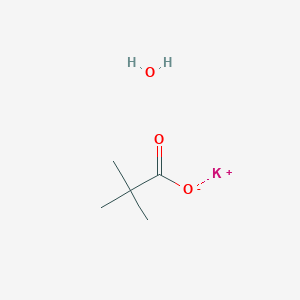
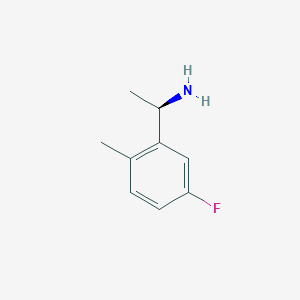
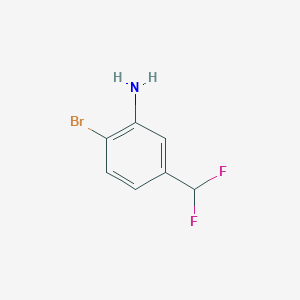
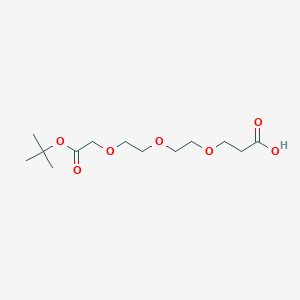
![5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13140635.png)
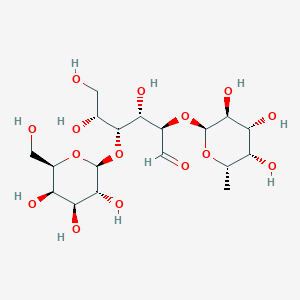
![2,5-Bis[5-[4-(4-fluorophenyl)phenyl]thiophen-2-yl]thiophene](/img/structure/B13140658.png)
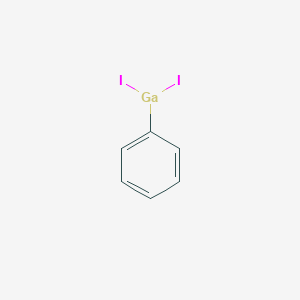
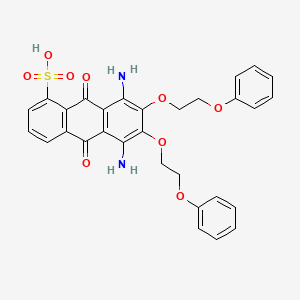
![(2R)-3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13140673.png)
